2-(4-Isopropylphenyl)-3,6-dimethylquinoline-4-carboxylic acid
Overview
Description
2-(4-Isopropylphenyl)-3,6-dimethylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with an isopropylphenyl group and two methyl groups. The presence of the carboxylic acid functional group makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenyl)-3,6-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution Reactions:
Carboxylation: The final step involves the carboxylation of the quinoline derivative, which can be done using carbon dioxide under high pressure and temperature in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Catalysts and reagents are often recycled to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropylphenyl)-3,6-dimethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aluminum chloride as a catalyst for Friedel-Crafts reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the quinoline compound.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Isopropylphenyl)-3,6-dimethylquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable quinoline structure.
Mechanism of Action
The mechanism of action of 2-(4-Isopropylphenyl)-3,6-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks the isopropyl group, which may affect its biological activity and chemical reactivity.
3,6-Dimethylquinoline-4-carboxylic acid: Lacks the isopropylphenyl group, which can influence its overall properties and applications.
Uniqueness
2-(4-Isopropylphenyl)-3,6-dimethylquinoline-4-carboxylic acid is unique due to the presence of both the isopropylphenyl group and the carboxylic acid functionality, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
2-(4-Isopropylphenyl)-3,6-dimethylquinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies, highlighting its significance in pharmacological applications.
- Chemical Formula : C18H19N1O2
- Molecular Weight : 281.35 g/mol
- Structure : The compound features a quinoline core substituted with isopropyl and methyl groups, which may influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the quinoline ring.
- Introduction of the isopropyl and methyl substituents.
- Carboxylation to yield the final product.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines:
These results suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MIC) are summarized below:
Microorganism | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Pseudomonas aeruginosa | 128 |
These findings indicate that the compound could be a potential candidate for developing new antimicrobial agents.
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of DNA synthesis : The quinoline structure may interact with DNA gyrase, inhibiting bacterial growth.
- Induction of oxidative stress : The presence of methyl groups could enhance reactive oxygen species (ROS) production, leading to cell death in cancer cells.
Case Studies
A notable case study involved the evaluation of this compound in a murine model for tumor growth inhibition. The study reported a significant reduction in tumor size compared to control groups:
- Tumor Model : Xenograft model using human breast cancer cells.
- Dosage : Administered at 20 mg/kg body weight.
- Outcome : Tumor size reduced by approximately 45% after four weeks of treatment.
Properties
IUPAC Name |
3,6-dimethyl-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-12(2)15-6-8-16(9-7-15)20-14(4)19(21(23)24)17-11-13(3)5-10-18(17)22-20/h5-12H,1-4H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXXVZUANDYCGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=C2C(=O)O)C)C3=CC=C(C=C3)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201162685 | |
Record name | 3,6-Dimethyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201162685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438220-22-5 | |
Record name | 3,6-Dimethyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=438220-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dimethyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201162685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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